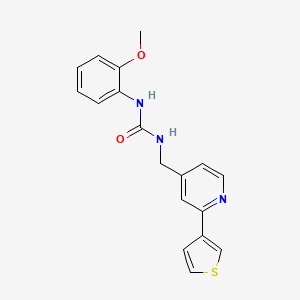

1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-17-5-3-2-4-15(17)21-18(22)20-11-13-6-8-19-16(10-13)14-7-9-24-12-14/h2-10,12H,11H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYKOWZAYVBQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-(thiophen-3-yl)pyridine intermediate, which can be achieved through a series of reactions including halogenation, coupling, and cyclization. The final step involves the reaction of this intermediate with 1-(2-Methoxyphenyl)urea under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea exhibit potential anticancer properties. The compound's ability to interact with specific molecular targets, such as enzymes involved in cancer cell proliferation, makes it a candidate for further investigation. For instance, studies have shown that the urea linkage can enhance the binding affinity to target proteins, potentially leading to the development of novel anticancer agents.

Antimicrobial Properties

The presence of the thiophene and pyridine moieties contributes to the compound's biological activity against various pathogens. Preliminary studies suggest that derivatives of this compound may inhibit bacterial growth, making it a subject of interest for developing new antibiotics.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves modulation of enzyme activities and receptor interactions. This could include inhibition of specific kinases or other enzymes critical for disease progression .

Material Science

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated system formed by the thiophene and pyridine rings can facilitate charge transport, enhancing device performance .

Polymer Chemistry

As a building block, this compound can be utilized in synthesizing advanced polymeric materials with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. The versatility of this compound makes it valuable in developing pharmaceuticals and agrochemicals .

Synthetic Routes

The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques.

- Urea Formation: Reaction of amines with isocyanates under controlled conditions to form the urea linkage.

These methods are optimized for yield and purity to facilitate large-scale production.

Case Study 1: Anticancer Compound Development

A study conducted on related urea derivatives demonstrated their efficacy against breast cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity, providing insights into optimizing derivatives of this compound for future therapeutic applications.

Case Study 2: Organic Electronics Application

In a recent project, researchers synthesized a polymer incorporating this compound into an OLED device. The results showed improved efficiency and stability compared to traditional materials, showcasing its potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural analogs.

Key Observations :

- Substituent Effects : The 2-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., chloro in ) or bulky substituents (e.g., trifluoromethyl in M64HCl). Methoxy enhances solubility but may reduce membrane permeability compared to lipophilic groups .

- Heterocyclic Variations: Thiophen-3-yl (target) vs. Pyridine vs. pyran () or piperidine () rings influence rigidity and hydrogen-bonding capacity .

Biological Activity

1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a methoxyphenyl group, a thiophenyl-pyridinyl moiety, and a urea linkage, making it a versatile molecule for various applications in medicinal chemistry.

The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. A common approach includes the reaction of 2-methoxyaniline with isocyanates to form the urea linkage, followed by the introduction of the thiophen-3-yl-pyridin-4-yl moiety through coupling reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to ensure high yields and purity .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. The precise pathways involved depend on the biological system being studied .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Urea derivatives have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 20–40 µM against resistant strains .

- Anticancer Activity : Studies have reported that similar thio/urea compounds exhibit anticancer properties, with some showing GI50 values indicating effective inhibition of cancer cell proliferation. For example, certain urea derivatives have demonstrated selective cytotoxicity against multiple cancer cell lines .

- Anti-inflammatory Effects : Compounds within this class have also been evaluated for their anti-inflammatory activities, which may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antitumor Activity : A recent study highlighted that similar urea derivatives showed broad-spectrum antitumor activity with selective efficacy against various cancer cell lines. Compounds were tested for their GI50 values, revealing significant activity against lung cancer and leukemia cell lines .

- Enzyme Inhibition : Research has demonstrated that certain derivatives can inhibit key enzymes involved in metabolic pathways, such as GSK-3β. For example, one derivative reduced GSK-3β activity by more than 57% at a concentration of 1 μM .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | MIC (µM) | GI50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | 20 | N/A |

| Compound B | Anticancer | N/A | 25 |

| Compound C | Anti-inflammatory | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.